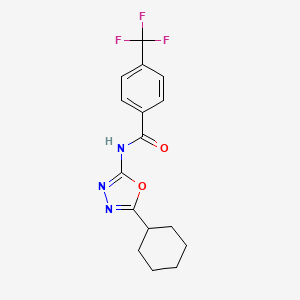

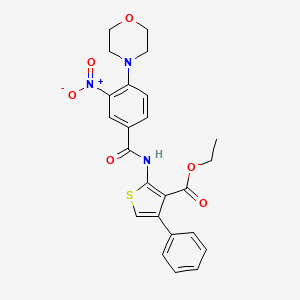

Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, commonly known as EMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMT is a member of the thiophene family of compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Aryl Alkyl Ketones Synthesis

One significant application is in the synthesis of 2-Aminothiophene-3-carboxylates, where Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate serves as an intermediate. The one-pot Gewald reaction involving aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, facilitated by morpholinium acetate and excess morpholine, highlights the compound's utility in producing aryl groups at the 4-position of 2-Aminothiophene-3-carboxylates with moderate to good yields (Tormyshev et al., 2006).

Peptide Synthesis Protection

The compound's structural features lend themselves to applications in peptide synthesis, particularly in carboxyl-group protection. The use of related nitrophenylthioethyl groups for such protections offers insights into the selective removal and stability enhancements necessary for efficient peptide chain assembly (Amaral, 1969).

Bis-heterocyclic Compound Synthesis

Research into bis(2,4-diarylimidazol-5-yl) diselenides from N-Benzylbenzamides demonstrates the compound's role in generating structures with potential biological activity. This process involves the transformation of nitrobenzyl derivatives under specific conditions, showcasing the versatility of Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate in facilitating complex molecular architectures (Atanassov et al., 2002).

Propriétés

IUPAC Name |

ethyl 2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S/c1-2-33-24(29)21-18(16-6-4-3-5-7-16)15-34-23(21)25-22(28)17-8-9-19(20(14-17)27(30)31)26-10-12-32-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBZPUOCQOZLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)

![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)

![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)

![Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2932942.png)

![7-(3,4-diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932944.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)

![7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2932949.png)

![1-Phenylbicyclo[2.1.1]hexane-5-one](/img/structure/B2932951.png)